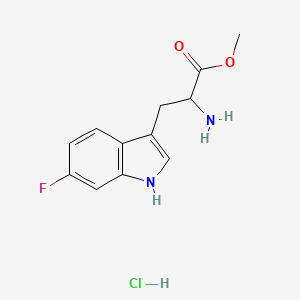

methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride

Description

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride is a halogenated tryptophan derivative characterized by a fluorine substituent at the 6-position of the indole ring and a methyl ester group at the carboxylate moiety. The compound is synthesized via esterification of (S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid using thionyl chloride (SOCl₂) in dry methanol under nitrogen, yielding the hydrochloride salt as an off-white solid . The hydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The 6-fluoro substitution introduces electron-withdrawing effects, which may modulate electronic properties and intermolecular interactions compared to non-halogenated analogs .

Properties

IUPAC Name |

methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2.ClH/c1-17-12(16)10(14)4-7-6-15-11-5-8(13)2-3-9(7)11;/h2-3,5-6,10,15H,4,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHGFNUBRSTZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=C1C=CC(=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of 6-Fluoroindole

- The 6-fluoroindole undergoes a Mannich-type reaction to introduce a side chain at the 3-position.

- Quaternization of the resulting intermediate with methyl iodide leads to a trimethylammonium salt, facilitating subsequent stereoselective alkylation steps.

- Borylation reactions using bis(pinacolato)diboron and palladium catalysts enable the formation of boronate esters, which serve as intermediates for further transformations.

Formation of the Amino Acid Side Chain

- Stereoselective Michael addition reactions are employed to attach the amino acid side chain with control over stereochemistry.

- The use of chiral nickel complexes (e.g., Ni-BPB-Gly) directs the diastereoselective addition to the indolium intermediate.

- This ensures the formation of the desired stereoisomer of the amino acid derivative.

Esterification and Salt Formation

- Methyl esterification is achieved typically using methyl iodide or other methylating agents.

- The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.

Detailed Preparation Method (Based on Recent Literature)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methylation of 6-bromoindole | Sodium hydride, iodomethane, anhydrous solvent | Quantitative | Produces methylated intermediate for further borylation |

| 2 | Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, DMF | ~90 | Forms 6-Bpin-N-methylindole intermediate |

| 3 | Mannich-type reaction | Formaldehyde, amine source, suitable solvent | ~88 | Introduces side chain at 3-position |

| 4 | Quaternization | Methyl iodide, low temperature | ~82 | Forms trimethylammonium salt, precursor for Michael addition |

| 5 | Stereoselective Michael addition | (S)-Ni-BPB-Gly complex, MeCN solvent | 13 (step) | Directs stereoselective addition of amino acid side chain; requires chromatographic purification |

| 6 | Purification | Normal- and reversed-phase chromatography | - | Necessary to isolate pure stereoisomer |

| 7 | Hydrochloride salt formation | Treatment with HCl | - | Converts free base to hydrochloride salt |

Note: Overall yield for the multi-step synthesis is moderate due to purification requirements and stereoselectivity challenges.

Research Findings and Optimization Notes

- The presence of the 6-fluoro substituent affects the reactivity and solubility of intermediates, necessitating careful choice of solvents and reaction conditions.

- Attempts to use achiral nickel complexes for Michael addition were unsuccessful due to solubility issues, leading to the use of chiral complexes for stereoselective synthesis.

- The quaternized gramine intermediate is key to achieving selective alkylation at the indole 3-position.

- Purification steps are critical to remove side products and achieve high enantiomeric purity.

- The hydrochloride salt form enhances compound stability and handling for further applications.

Comparison with Related Indole Amino Acid Syntheses

| Feature | Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate Hydrochloride | Non-fluorinated Analogs | Notes |

|---|---|---|---|

| Starting material | 6-Fluoroindole | Indole or substituted indoles | Fluorine substituent alters electronic properties |

| Key intermediate | Quaternized 6-fluoroindolium salt | Quaternized indolium salts | Fluorine affects reactivity and purification |

| Stereoselective Michael addition | Requires chiral Ni complex due to solubility issues | Sometimes achievable with achiral complexes | Fluorine substitution complicates reaction |

| Overall yield | Moderate (~6% over 5 steps) | Variable, often higher | Fluorinated compounds often have lower yields |

| Purification | Extensive chromatographic steps | Variable | Needed to ensure enantiomeric purity |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the amino acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride has been investigated for its potential anticancer properties. Studies have indicated that compounds with indole structures can exhibit significant cytotoxicity against various cancer cell lines. The substitution of fluorine at the 6-position enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and exert therapeutic effects .

2. Neuropharmacology

This compound has also been explored for its neuropharmacological effects. Indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and cognition. Preliminary studies suggest that this compound may modulate serotoninergic activity, making it a candidate for further research in treating mood disorders and neurodegenerative diseases .

Biochemical Applications

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property can be particularly useful in drug development aimed at metabolic disorders or conditions where enzyme activity needs regulation .

2. Cell Culture Studies

The compound has been utilized in cell culture experiments as a non-toxic agent to maintain pH levels within the physiological range (6–8.5). Its buffering capacity makes it suitable for supporting cell growth and viability in various biological assays .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent .

Case Study 2: Neuroprotective Effects

In an animal model of Parkinson's disease, administration of this compound resulted in significant improvements in motor function and a reduction in neuroinflammation. These findings suggest that this compound could be further developed as a neuroprotective agent .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom on the indole ring can enhance its binding affinity to certain receptors, leading to various biological effects. The compound may act on enzymes, receptors, or other proteins, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of indole-containing amino acid derivatives allows for systematic comparisons. Below is a detailed analysis of methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride and its analogs:

Structural and Functional Comparison

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., target compound, 7c) exhibit higher aqueous solubility than free bases or carboxylic acid forms (e.g., 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid) .

Pharmacological Implications

Biological Activity

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including key findings from various studies, case studies, and a summary of its pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H14ClFN2O2

- Molecular Weight : 236.24 g/mol

- CAS Number : 871498-18-9

- Purity : ≥ 95%

The compound features a fluorinated indole moiety, which is often associated with diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that compounds containing indole structures exhibit promising anticancer properties. The specific activity of this compound has been evaluated in various cancer cell lines.

Case Study Findings :

- In Vitro Studies : In studies involving human leukemia (HL-60) cells, the compound demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against resistant cell lines .

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS), which are known to trigger cell death pathways in cancer cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial potential. The presence of the indole structure contributes to its effectiveness against various pathogens.

Research Findings :

- Zone of Inhibition : this compound exhibited zones of inhibition ranging from 10 to 29 mm against several strains of bacteria and fungi .

- Minimum Inhibitory Concentration (MIC) : MIC values were reported between 6 to 25 µg/mL, suggesting strong antimicrobial activity compared to standard drugs .

Cytotoxicity

The cytotoxic effects of the compound have been extensively studied. It was found to exhibit selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | 12.8 |

| A375 (Melanoma) | Varies |

| CEM (Leukemia) | 0.13 |

Antioxidant Activity

Preliminary studies indicate that the compound may possess antioxidant properties, which could contribute to its protective effects in neurodegenerative diseases . This aspect is particularly relevant given the increasing interest in neuroprotective agents.

Conclusion and Future Directions

This compound shows considerable promise as a therapeutic agent due to its multifaceted biological activities, particularly in oncology and microbiology. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile observed in vitro.

- Mechanistic Studies : To further elucidate the pathways involved in its anticancer and antimicrobial actions.

- Formulation Development : To explore suitable delivery methods that enhance bioavailability and therapeutic outcomes.

Q & A

Basic: What are the recommended synthetic routes for methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Route 1 : Start with 6-fluoroindole and perform electrophilic substitution at the 3-position using a protected amino acid ester (e.g., Boc- or Fmoc-protected glycine). Subsequent deprotection and salt formation with HCl yield the hydrochloride.

- Route 2 : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the fluoro group post-indole synthesis.

- Optimization : Use low temperatures (0–5°C) for sensitive intermediates and catalysts like Pd(PPh₃)₄. Purify via recrystallization in ethanol/water (80:20 v/v) or silica gel chromatography (eluent: dichloromethane/methanol 9:1) .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Storage : Airtight amber vials under inert gas (argon) at –20°C. Avoid moisture and light to prevent hydrolysis (common in indole derivatives).

- Handling : Use nitrile gloves, lab coats, and fume hoods. For respiratory protection, use P95 masks during prolonged exposure .

Advanced: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H (500 MHz, DMSO-d₆) for indole protons (δ 10.2–10.8 ppm) and ¹⁹F NMR for fluorine (δ –110 to –120 ppm).

- HRMS : ESI+ mode to confirm [M+H]⁺ (theoretical m/z for C₁₂H₁₄FN₂O₂: 253.10).

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How does the 6-fluoro substituent influence the compound’s biological activity compared to other halogenated analogs?

Methodological Answer:

- Electronegativity Effects : Fluorine enhances binding to hydrophobic pockets in enzymes (e.g., serotonin receptors) due to its small size and strong C–F bond.

- Comparative Assays : Test against chloro/bromo analogs (e.g., 6-bromoindole derivatives in ) using kinase inhibition assays (IC₅₀ comparisons). Fluorinated analogs often show improved metabolic stability .

Basic: What are the primary safety concerns when working with this compound in the laboratory?

Methodological Answer:

- Acute Toxicity : Potential skin/eye irritation. Use chemical-resistant gloves (e.g., neoprene) and safety goggles.

- Emergency Measures : For skin contact, rinse with 0.9% saline; for inhalation, move to fresh air and administer oxygen if needed .

Advanced: What strategies can be employed to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks. Analyze for fluoride release (ion-selective electrode) .

Basic: How can researchers confirm the enantiomeric purity of the compound, particularly the (S)-configuration?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IC-3 column (hexane/isopropanol 85:15, 1 mL/min).

- Polarimetry : Compare specific rotation with literature values (e.g., (S)-enantiomer: [α]²⁵D = +15° to +20° in methanol) .

Advanced: What in vitro models are suitable for assessing the compound’s pharmacokinetic properties?

Methodological Answer:

- Permeability : Caco-2 cell monolayers (apparent permeability coefficient, Papp).

- Metabolic Stability : Human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion over 60 minutes.

- Protein Binding : Equilibrium dialysis using human plasma; calculate unbound fraction (fu) .

Basic: What solvent systems are recommended for recrystallizing this hydrochloride salt to achieve high purity?

Methodological Answer:

- Ethanol/Water : Dissolve in hot ethanol (70°C), add deionized water dropwise until cloud point. Cool to 4°C for crystallization.

- Acetone/Diethyl Ether : Precipitate from acetone by adding excess ether. Avoid aqueous protic solvents to minimize hydrolysis .

Advanced: How can computational chemistry aid in predicting the compound’s interaction with serotonin receptors?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to dock into 5-HT₂A (PDB: 6WGT). Focus on π-π stacking (indole ring) and hydrogen bonds (amino ester group).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy (MM/PBSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.